Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiazolidine ring, which contains both sulfur and nitrogen atoms, enhances the pharmacological properties of these compounds .
Preparation Methods
The synthesis of Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate involves several steps. One common method starts with the reaction of thiourea with maleic anhydride in hydrochloric acid to form 2,4-dioxothiazolidine-5-acetic acid . This intermediate is then reacted with allyl bromide to introduce the allyl group. The final step involves the acylation of the thiazolidine derivative with methyl 4-aminobenzoate under appropriate conditions to yield the target compound .
Chemical Reactions Analysis
Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with proteins and enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions . The compound can also intercalate into DNA, disrupting its function and leading to cell death, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Methyl 4-(2-(3-allyl-2,4-dioxothiazolidin-5-yl)acetamido)benzoate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties, it is used in the treatment of type 2 diabetes.
2,4-Dioxothiazolidine-5-acetic acid: Exhibits antimicrobial activity and is used in the development of new antibiotics.
5-Benzylidene-2,4-dioxothiazolidine: Shows significant anticancer activity and is studied for its potential use in cancer therapy.
The uniqueness of this compound lies in its combination of the thiazolidine ring with the allyl and benzoate groups, which enhances its biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-[[2-(2,4-dioxo-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-8-18-14(20)12(24-16(18)22)9-13(19)17-11-6-4-10(5-7-11)15(21)23-2/h3-7,12H,1,8-9H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNMVPRVNFNONM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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